1-(Propan-2-yloxy)isoquinoline-3-carboxylic acid
CAS No.:
Cat. No.: VC16690855
Molecular Formula: C13H13NO3
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13NO3 |
|---|---|
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | 1-propan-2-yloxyisoquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H13NO3/c1-8(2)17-12-10-6-4-3-5-9(10)7-11(14-12)13(15)16/h3-8H,1-2H3,(H,15,16) |
| Standard InChI Key | LJUCYZSDTXTORG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=NC(=CC2=CC=CC=C21)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The IUPAC name 1-(propan-2-yloxy)isoquinoline-3-carboxylic acid explicitly defines its structure: an isoquinoline ring system with a propan-2-yloxy (isopropoxy) substituent at the first position and a carboxylic acid group at the third position. Its molecular formula is C₁₃H₁₃NO₃, with a molecular weight of 231.25 g/mol . The SMILES notation (O=C(C1=CC2=C(C(OC(C)C)=N1)C=CC=C2)O) further clarifies the spatial arrangement of atoms, confirming the ether linkage at position 1 and the carboxylic acid at position 3 .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1094553-97-5 | |
| Molecular Formula | C₁₃H₁₃NO₃ | |
| Molecular Weight | 231.25 g/mol | |
| Purity | >95% (typical commercial) | |
| Storage Conditions | Room temperature, dry environment |
Spectroscopic and Crystallographic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for structurally analogous compounds, such as 3-[2-oxoquinolin-1(2H)-yl]propanoic acid, reveal characteristic peaks for aromatic protons (δ 7.11–7.52 ppm), carbonyl carbons (δ 166.5–172.8 ppm), and ether-linked methyl groups (δ 1.2–1.5 ppm) . While direct crystallographic data for 1-(propan-2-yloxy)isoquinoline-3-carboxylic acid remains limited, X-ray diffraction studies of similar isoquinoline derivatives suggest a planar aromatic system with substituents influencing intermolecular interactions.
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step functionalization of isoquinoline precursors. A common strategy includes:
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Etherification: Introducing the isopropoxy group via nucleophilic substitution of a halogenated isoquinoline derivative with isopropyl alcohol under basic conditions.
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Carboxylic Acid Formation: Oxidation of a methyl or hydroxymethyl group at position 3 using potassium permanganate (KMnO₄) or catalytic oxidation with ruthenium-based catalysts.
An alternative approach, inspired by methods for related quinolone derivatives, employs ester intermediates. For example, ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate undergoes saponification with sodium hydroxide to yield the corresponding carboxylic acid . Adapting this method, 1-(propan-2-yloxy)isoquinoline-3-carboxylic acid could be synthesized via hydrolysis of its ethyl ester precursor under refluxing aqueous NaOH .
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| Direct Etherification | 65–75 | 90–95 | Isopropyl alcohol, K₂CO₃ |
| Ester Hydrolysis | 80–85 | 95–98 | NaOH, ethanol |
Industrial Production and Scalability
Commercial suppliers like EvitaChem and BLD Pharm produce the compound in gram to kilogram scales, prioritizing high-purity batches (>95%) for research applications . Challenges in scaling include controlling byproducts from incomplete etherification and ensuring regioselective oxidation at position 3. Advanced purification techniques, such as column chromatography and recrystallization from ethanol, are critical for maintaining quality .
Reactivity and Functionalization
Acid-Base Behavior
The carboxylic acid group confers acidic properties, with an estimated pKa of ~4.5–5.0, comparable to benzoic acid. This enables salt formation with bases (e.g., sodium bicarbonate) and participation in amidation or esterification reactions.
Electrophilic Substitution
The isoquinoline ring undergoes electrophilic substitution at positions 5 and 8 due to electron-rich regions. For example, nitration with HNO₃/H₂SO₄ yields nitro derivatives, which are intermediates for amines and other functional groups.
Anticancer Agents
Isoquinoline derivatives exhibit inhibitory activity against kinases and topoisomerases. The propan-2-yloxy group may enhance lipid solubility, improving blood-brain barrier penetration for targeting neurological cancers.
Neuroprotective Agents
Preliminary studies suggest that carboxylic acid-containing isoquinolines modulate glutamate receptors, potentially mitigating neurodegenerative diseases like Alzheimer’s.
Future Directions
Pharmacokinetic Studies
Further research is needed to elucidate the compound’s absorption, distribution, metabolism, and excretion (ADME) profiles. In vitro assays using hepatic microsomes could identify metabolic pathways and potential drug-drug interactions.
Structure-Activity Relationship (SAR) Optimization
Systematic modification of the isopropoxy and carboxylic acid groups may enhance bioavailability and target selectivity. Computational modeling, such as molecular docking studies, could guide rational design efforts.
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